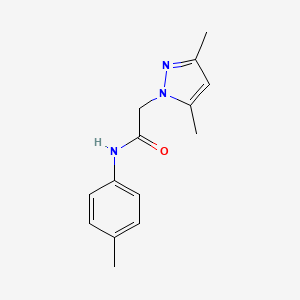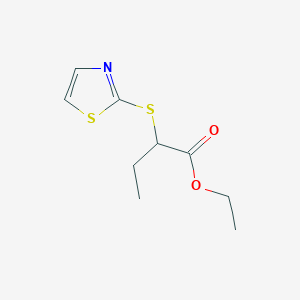
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of thiazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments. Additionally, the lack of detailed information on its pharmacokinetics and pharmacodynamics limits its use in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of targeted delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo.
Synthesemethoden
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate can be synthesized using a multi-step process that involves the reaction of thiazole-2-thiol with ethyl bromoacetate in the presence of a base, followed by esterification with butyric acid. The final product is obtained by the removal of the protecting group from the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial properties against a wide range of bacterial and fungal strains. Furthermore, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-3-7(8(11)12-4-2)14-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZTNVFSDJPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
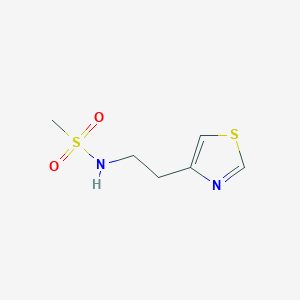
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
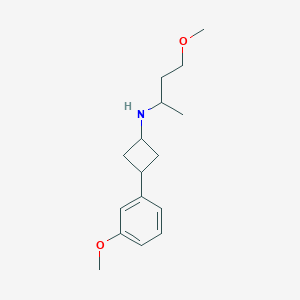
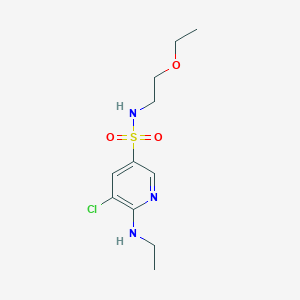

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)


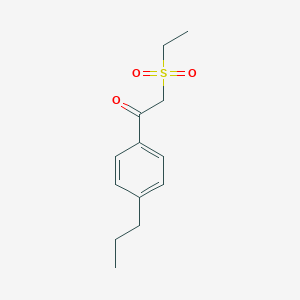
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
